molecular formula C11H15NO3 B14472281 8-Indolizinecarboxylic acid, 1,2,3,5,6,7-hexahydro-5-oxo-, ethyl ester CAS No. 72130-67-7

8-Indolizinecarboxylic acid, 1,2,3,5,6,7-hexahydro-5-oxo-, ethyl ester

Cat. No.: B14472281
CAS No.: 72130-67-7
M. Wt: 209.24 g/mol
InChI Key: CTYMKLCEMDDRBE-UHFFFAOYSA-N
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Description

8-Indolizinecarboxylic acid, 1,2,3,5,6,7-hexahydro-5-oxo-, ethyl ester is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. This particular compound is characterized by its hexahydro-5-oxo structure, which indicates the presence of a six-membered ring with a ketone group. The ethyl ester functional group further modifies its chemical properties, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Indolizinecarboxylic acid, 1,2,3,5,6,7-hexahydro-5-oxo-, ethyl ester typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions to form the tricyclic indole structure . This intermediate can then be further modified to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-Indolizinecarboxylic acid, 1,2,3,5,6,7-hexahydro-5-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, such as halides or amines.

Scientific Research Applications

8-Indolizinecarboxylic acid, 1,2,3,5,6,7-hexahydro-5-oxo-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound’s unique chemical properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Indolizinecarboxylic acid, 1,2,3,5,6,7-hexahydro-5-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole: A simpler structure with a fused pyrrole and benzene ring.

    Indoline: Similar to indole but with a saturated six-membered ring.

    Indolizidine: Contains a fused pyrrole and piperidine ring.

Uniqueness

8-Indolizinecarboxylic acid, 1,2,3,5,6,7-hexahydro-5-oxo-, ethyl ester is unique due to its specific hexahydro-5-oxo structure and ethyl ester functional group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

72130-67-7

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 5-oxo-2,3,6,7-tetrahydro-1H-indolizine-8-carboxylate

InChI

InChI=1S/C11H15NO3/c1-2-15-11(14)8-5-6-10(13)12-7-3-4-9(8)12/h2-7H2,1H3

InChI Key

CTYMKLCEMDDRBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CCCN2C(=O)CC1

Origin of Product

United States

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